molecular formula C10H9BrClN3O B4756685 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole

1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole

Cat. No. B4756685
M. Wt: 302.55 g/mol
InChI Key: IFEUNYBAKMPUFH-UHFFFAOYSA-N
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Description

1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole is a chemical compound that belongs to the group of triazole fungicides. It is commonly used in agricultural practices to control fungal diseases in crops. The chemical formula of this compound is C11H10BrClN4O, and it has a molecular weight of 323.6 g/mol.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole involves the inhibition of fungal cell wall synthesis. Specifically, it inhibits the synthesis of beta-1,3-glucan, a key component of the fungal cell wall. This leads to the weakening and eventual death of the fungal cell.
Biochemical and physiological effects:
1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been shown to have low toxicity to humans and animals. However, it can have negative effects on non-target organisms, such as bees and aquatic organisms. In addition, it can persist in the environment for long periods of time, leading to potential accumulation in the food chain.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole in lab experiments is its effectiveness against a wide range of fungal pathogens. In addition, it is relatively easy to synthesize and has low toxicity to humans and animals. However, its negative effects on non-target organisms and potential persistence in the environment are limitations that should be considered.

Future Directions

There are several future directions for research on 1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole. One area of research could focus on improving the selectivity of this compound for fungal pathogens, while minimizing its negative effects on non-target organisms. Another area of research could focus on the potential use of this compound in cancer treatment, including the development of more effective delivery methods. Finally, research could focus on the potential environmental impacts of this compound and ways to mitigate these impacts.

Scientific Research Applications

1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1H-1,2,4-triazole has been extensively studied for its antifungal properties. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium, Rhizoctonia, and Botrytis. In addition to its antifungal properties, this compound has also been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-[2-(2-bromo-4-chlorophenoxy)ethyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClN3O/c11-9-5-8(12)1-2-10(9)16-4-3-15-7-13-6-14-15/h1-2,5-7H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEUNYBAKMPUFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)OCCN2C=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Bromo-4-chlorophenoxy)ethyl]-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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